
N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline is an organic compound that belongs to the class of phenanthroline derivatives. Phenanthroline compounds are known for their versatile applications in coordination chemistry due to their ability to form stable complexes with metal ions. This particular compound is characterized by the presence of a phenanthroline moiety attached to an aniline group, which is further substituted with two methyl groups on the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline typically involves the reaction of 1,10-phenanthroline with N,N-dimethylaniline. One common method is the Skraup reaction, which involves the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene . This reaction produces phenanthroline, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the phenanthroline moiety to dihydrophenanthroline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenanthroline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxomonosulfate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized phenanthroline derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline has numerous applications in scientific research:
Medicine: Research explores its use in drug delivery systems and as a component in therapeutic agents.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline primarily involves its ability to chelate metal ions. The phenanthroline moiety coordinates with metal ions, forming stable complexes that can interact with biological molecules and pathways. These interactions can inhibit enzymatic activities, disrupt cellular processes, and induce oxidative stress in target cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: A parent compound with similar coordination properties but lacking the N,N-dimethyl and aniline substitutions.
2,2’-Bipyridine: Another bidentate ligand with similar chelating abilities but different structural features.
4,7-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at the 4 and 7 positions, offering different steric and electronic properties.
Uniqueness
N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline is unique due to its specific substitution pattern, which enhances its solubility and reactivity compared to its parent compound and other derivatives. This makes it particularly useful in applications requiring high stability and specific interactions with metal ions.
Eigenschaften
Molekularformel |
C20H17N3 |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline |
InChI |
InChI=1S/C20H17N3/c1-23(2)17-10-7-14(8-11-17)18-12-9-16-6-5-15-4-3-13-21-19(15)20(16)22-18/h3-13H,1-2H3 |
InChI-Schlüssel |
QCZSBMYDRGOKIN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14116807.png)
![N-[4-(Phenylmethyl)cyclohexyl]benzenamine](/img/structure/B14116822.png)
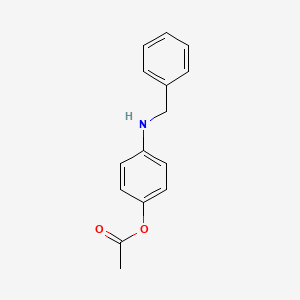
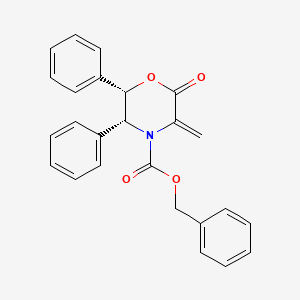
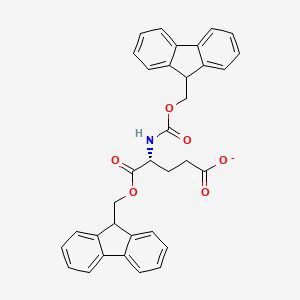
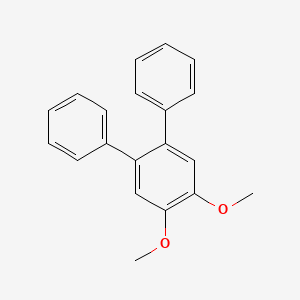
![N-(3-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116867.png)


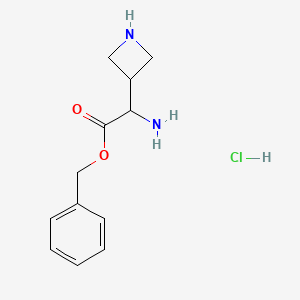
![3-(Dimethylamino)-1-[3-phenoxy-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one](/img/structure/B14116878.png)
![Ethanone, 1-[4-(1-heptynyl)phenyl]-](/img/structure/B14116879.png)
![2-cyano-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B14116881.png)
![3-[4-(2-Methoxyphenyl)sulfanylphenyl]prop-2-enoic acid](/img/structure/B14116886.png)
